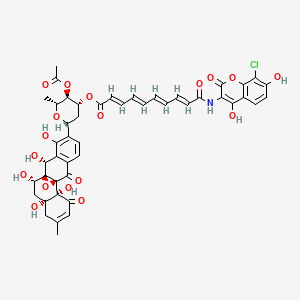

Simocyclinone D8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Simocyclinone D8 is a natural antibiotic compound produced by certain species of the genus Streptomyces, particularly Streptomyces antibioticus . It belongs to the class of angucyclinone antibiotics and is known for its unique mechanism of inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription . This compound has garnered significant interest due to its potential therapeutic applications and its novel mode of action against bacterial pathogens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Simocyclinone D8 is primarily obtained through fermentation processes involving Streptomyces species . The biosynthesis of this compound involves a series of enzymatic reactions that convert simple precursors into the complex angucyclinone structure . Key enzymes involved in this process include polyketide synthases and tailoring enzymes that introduce specific functional groups .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as nutrient composition, pH, temperature, and aeration . Downstream processing involves extraction and purification steps to isolate the compound from the fermentation broth .

Analyse Chemischer Reaktionen

Types of Reactions: Simocyclinone D8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Simocyclinone D8 has a wide range of scientific research applications:

Wirkmechanismus

Simocyclinone D8 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription . The compound binds to the N-terminal domain of the GyrA subunit of DNA gyrase, preventing the enzyme from binding to DNA and thus inhibiting its catalytic activity . This novel mechanism of action distinguishes this compound from other gyrase inhibitors and presents new possibilities for antibacterial drug development .

Vergleich Mit ähnlichen Verbindungen

Simocyclinone D4: Another member of the simocyclinone family, which also inhibits DNA gyrase but with different potency and specificity.

Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action to novobiocin.

Uniqueness: this compound is unique due to its bifunctional nature, combining an aminocoumarin moiety with a polyketide structure, which allows it to inhibit DNA gyrase through a novel mechanism . This dual functionality and distinct binding mode make it a promising candidate for developing new antibacterial agents .

Biologische Aktivität

Simocyclinone D8 (SD8) is a notable compound derived from the actinomycete Streptomyces antibioticus, recognized for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of SD8, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound is a member of the simocyclinone family, which are bifunctional antibiotics that target bacterial DNA gyrase. Its complex structure and unique mode of action have made it a subject of extensive research in the field of antibiotic development.

SD8 primarily inhibits DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. The inhibition occurs through the following mechanisms:

- Binding to GyrA Subunit : SD8 binds to the N-terminal domain of the GyrA subunit of DNA gyrase, preventing the enzyme from binding to DNA. This action disrupts the supercoiling necessary for DNA replication and transcription .

- Inhibition Potency : The compound exhibits a 50% inhibitory concentration (IC50) lower than that of novobiocin, indicating its strong inhibitory effect on gyrase supercoiling .

Antibacterial Activity

The antibacterial efficacy of SD8 has been extensively evaluated against various bacterial strains:

- Gram-positive Bacteria : SD8 shows significant activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus brevis, with minimum inhibitory concentrations (MIC) as low as 1 μg/ml .

- Gram-negative Bacteria : While SD8 is less effective against Gram-negative bacteria due to permeability issues, it has demonstrated some activity against clinical isolates of Escherichia coli and Klebsiella pneumoniae under specific conditions .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus brevis | 10 |

| Streptomyces viridochromogenes | 1 |

| Escherichia coli (clinical isolate) | 4 |

| Klebsiella pneumoniae (clinical isolate) | 2 |

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of SD8:

- In Vitro Studies : Research has shown that SD8 effectively inhibits the growth of various Gram-positive pathogens in vitro. For instance, a study reported that SD8 inhibited S. aureus gyrase with a potency approximately 3-4 times lower than that observed for E. coli gyrase .

- In Vivo Studies : In animal models, SD8 has been shown to exhibit significant antibacterial effects, suggesting its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

- Transcription Factor Modulation : Beyond its role as an antibiotic, SD8 also functions as an effector molecule for the transcription factor SimR, which regulates its own biosynthesis and export from producing organisms .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11R)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+/t21-,27-,28-,30+,38-,41-,43-,44+,45-,46-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEGMCYXNQPJNV-JIEXBSPMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)[C@]45[C@]([C@@H]3O)(O4)[C@H](C[C@]6([C@@]5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H42ClNO18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.